2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol
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Overview
Description
2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol typically involves the condensation of 2-(2-benzylphenoxy)-5-(trifluoromethyl)benzaldehyde with 6-chloro-2-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-N).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features.
4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol:
Uniqueness
2-[(E)-{[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]-6-chlorophenol is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.
Properties
Molecular Formula |
C27H19ClF3NO2 |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C27H19ClF3NO2/c28-22-11-6-10-20(26(22)33)17-32-23-16-21(27(29,30)31)13-14-25(23)34-24-12-5-4-9-19(24)15-18-7-2-1-3-8-18/h1-14,16-17,33H,15H2 |
InChI Key |
ODKLJPDLMVTVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N=CC4=C(C(=CC=C4)Cl)O |
Origin of Product |
United States |
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